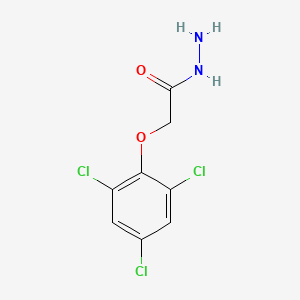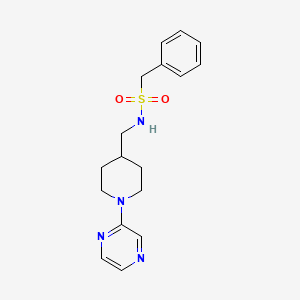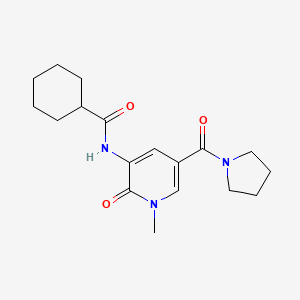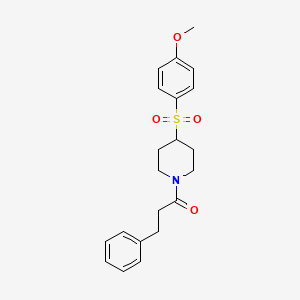![molecular formula C18H18N2OS2 B2936625 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895460-13-6](/img/structure/B2936625.png)
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzo[d]thiazole ring substituted with dimethyl groups and an acetamide moiety linked to a p-tolylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:
-
Formation of the Benzo[d]thiazole Ring: : The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. For instance, 2-aminothiophenol can react with 3,5-dimethylbenzaldehyde under acidic conditions to form 5,7-dimethylbenzo[d]thiazole.
-
Thioether Formation: : The next step involves the introduction of the p-tolylthio group. This can be achieved by reacting the benzo[d]thiazole derivative with p-tolylthiol in the presence of a base such as sodium hydride or potassium carbonate.
-
Acetamide Formation: : Finally, the acetamide moiety is introduced by reacting the thioether intermediate with chloroacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo oxidation reactions, particularly at the sulfur atom of the thioether group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
-
Reduction: : The compound can also be reduced, especially at the carbonyl group of the acetamide moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to convert the acetamide to an amine.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
科学研究应用
Chemistry
In chemistry, N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate the compound’s ability to inhibit the growth of various microorganisms and cancer cell lines.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies. Preclinical studies may focus on its efficacy, toxicity, and mechanism of action.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide depends on its specific application. In antimicrobial research, it may act by disrupting the cell membrane or inhibiting essential enzymes in microorganisms. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)acetamide: Similar structure but with a methyl group instead of a p-tolyl group.
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)acetamide: Similar structure but with an ethyl group instead of a p-tolyl group.
Uniqueness
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is unique due to the presence of both dimethylbenzo[d]thiazole and p-tolylthio groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its structural uniqueness allows for specific interactions with biological targets and chemical reagents, which can be leveraged in various scientific and technological fields.
属性
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-11-4-6-14(7-5-11)22-10-16(21)20-18-19-15-9-12(2)8-13(3)17(15)23-18/h4-9H,10H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCBCYXJQIOIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC3=CC(=CC(=C3S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2936545.png)


![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2936549.png)
![Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2936550.png)
![N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2936552.png)
![3,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2936553.png)
![Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2936554.png)

![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B2936559.png)
![6-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2936562.png)

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate](/img/structure/B2936565.png)
